N-(Pyridin-2-ylmethyl)isonicotinamide
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Overview
Description
N-(Pyridin-2-ylmethyl)isonicotinamide is an organic compound with the molecular formula C12H11N3O and a molecular weight of 213.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of both pyridine and isonicotinamide moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-ylmethyl)isonicotinamide typically involves the reaction of 2-aminopyridine with isonicotinoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-ylmethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or organic solvent, typically at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether, under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine or isonicotinamide rings.
Substitution: Substituted derivatives with various functional groups replacing the original moieties.
Scientific Research Applications
N-(Pyridin-2-ylmethyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of N-(Pyridin-2-ylmethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and biological activity, depending on the nature of the metal ion and the coordination environment . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
N-(Pyridin-2-ylmethyl)isonicotinamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the nature of the amide group. They exhibit similar reactivity and applications but may have different biological activities.
Isonicotinamide derivatives: Compounds with variations in the isonicotinamide moiety, which can lead to differences in chemical properties and reactivity.
Pyridine-based ligands: These compounds have a pyridine ring and are used in coordination chemistry and catalysis.
This compound stands out due to its unique combination of pyridine and isonicotinamide moieties, which contribute to its distinct chemical properties and wide range of applications.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(10-4-7-13-8-5-10)15-9-11-3-1-2-6-14-11/h1-8H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVUCHYHMFFKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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